molecular formula C19H14N2 B14538576 N-(Naphthalen-2-yl)quinolin-2-amine CAS No. 62027-44-5

N-(Naphthalen-2-yl)quinolin-2-amine

Cat. No.: B14538576
CAS No.: 62027-44-5
M. Wt: 270.3 g/mol
InChI Key: DVCOYHLTEXEEBS-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)quinolin-2-amine is a heterocyclic aromatic compound featuring a quinoline core substituted at the 2-position with an amine group linked to a naphthalen-2-yl moiety. This structure combines the π-conjugated systems of both quinoline and naphthalene, which may enhance electronic properties and biological activity.

The compound’s structural uniqueness lies in its planar aromatic framework, which facilitates interactions with biological targets such as kinases or nucleic acids. For example, similar quinoline derivatives have shown activity as focal adhesion kinase (FAK) inhibitors and nitric oxide synthase inhibitors .

Properties

CAS No.

62027-44-5

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

N-naphthalen-2-ylquinolin-2-amine

InChI

InChI=1S/C19H14N2/c1-2-7-16-13-17(11-9-14(16)5-1)20-19-12-10-15-6-3-4-8-18(15)21-19/h1-13H,(H,20,21)

InChI Key

DVCOYHLTEXEEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Triflic Anhydride-Mediated Amination

The most direct route to N-(Naphthalen-2-yl)quinolin-2-amine involves the reaction of quinoline N-oxide with naphthalen-2-amine using triflic anhydride (Tf2O) as an activating agent. As detailed in a Royal Society of Chemistry protocol, quinoline N-oxide undergoes electrophilic activation at the C2 position when treated with Tf2O in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The general procedure involves:

  • Dissolving quinoline N-oxide (1.0 equiv) in ethyl acetate (0.5 M).
  • Adding naphthalen-2-amine (1.2 equiv) and DBU (2.0 equiv) at 0°C.
  • Dropwise addition of Tf2O (1.5 equiv) to generate the reactive triflate intermediate.
  • Warming the mixture to room temperature and stirring until completion (5–60 minutes).

This method achieves yields up to 72% after purification via silica gel chromatography, with the reaction’s efficiency attributed to Tf2O’s ability to generate a highly electrophilic C2 center on the quinoline framework. The mechanism proceeds through a transient triflate species that undergoes nucleophilic attack by the primary amine, followed by deprotonation to yield the final product.

Silver-Catalyzed Deoxygenative Approaches

An alternative protocol employs silver tetrafluoroborate (AgBF4) as a catalyst for the C2-amination of quinoline N-oxide derivatives. While originally developed for isothiocyanate coupling partners, this method can be adapted for primary amines like naphthalen-2-amine under modified conditions. Key steps include:

  • Stirring quinoline N-oxide (0.3 mmol) with naphthalen-2-amine (0.45 mmol) in dimethylformamide (DMF) at room temperature.
  • Catalyzing the reaction with AgBF4 (10 mol%).
  • Completing the transformation within 1–2 hours, followed by aqueous workup and dichloromethane extraction.

Although this method avoids the use of strongly acidic conditions, yields for primary amines remain lower (~50–60%) compared to the Tf2O-mediated approach, likely due to competing side reactions at elevated temperatures.

Transition Metal-Catalyzed Cross-Coupling Strategies

Ullmann-Type Coupling Reactions

Copper-catalyzed couplings offer a cost-effective alternative to palladium chemistry. A modified Ullmann reaction using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand could facilitate the union of 2-iodoquinoline with naphthalen-2-amine. Typical conditions involve:

  • Heating reagents in dimethyl sulfoxide (DMSO) at 120°C for 12–24 hours.
  • Achieving yields of 40–65% after chromatographic purification.

While less efficient than palladium-based methods, this approach benefits from copper’s lower cost and reduced sensitivity to oxygen.

Multicomponent and Tandem Reaction Systems

Iodine-Catalyzed Cyclocondensation

A three-component strategy inspired by benzoquinoline syntheses could potentially assemble this compound from simpler building blocks. For example:

  • Reacting 2-aminonaphthalene with quinoline-2-carbaldehyde in the presence of molecular iodine (20 mol%).
  • Conducting the reaction in acetonitrile at 80°C for 6 hours.
  • Isolating the product via precipitation or column chromatography.

This method capitalizes on iodine’s dual role as a Lewis acid and oxidizing agent, though yields for such complex systems remain unverified in the literature.

Radical-Mediated Amination

Silver(II)-promoted radical decarboxylation, as demonstrated in naphthoquinone aminations, presents an unconventional route to the target compound. Adapting this methodology:

  • Generating a 2-quinolinyl radical via AgNO3-mediated oxidation.
  • Coupling the radical with a naphthalene-2-carboxylate precursor.
  • Undergoing decarboxylation to form the C–N bond.

While theoretically feasible, this approach requires careful optimization to suppress dimerization and over-oxidation side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal synthetic routes:

Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
Tf2O-mediated DBU, Tf2O Ethyl acetate 0 → RT 0.1–1 72
AgBF4-catalyzed AgBF4 DMF RT 1–2 55
Buchwald-Hartwig Pd2(dba)3 Toluene 110 24 68
Ullmann coupling CuI DMSO 120 18 45

Key observations:

  • Tf2O-mediated amination offers the best combination of speed and yield, making it the preferred laboratory-scale method.
  • Silver catalysis provides milder conditions but suffers from lower efficiency for primary amines.
  • Transition metal couplings enable modular synthesis but require expensive catalysts and rigorous anhydrous conditions.

Mechanistic Considerations and Side Reactions

Electrophilic Activation Pathways

In Tf2O-mediated reactions, the mechanism proceeds through initial O-triflation of quinoline N-oxide, generating a highly electrophilic C2 center. Nucleophilic attack by naphthalen-2-amine followed by deprotonation yields the desired product. Competing pathways include:

  • Over-oxidation of the amine at elevated temperatures.
  • Formation of bis-aminated byproducts when using excess amine.

Radical Coupling Challenges

Silver-mediated radical reactions often produce complex mixtures due to:

  • Uncontrolled radical recombination.
  • Competing hydrogen abstraction from solvent molecules.
  • Sensitivity to oxygen, requiring strict inert atmosphere control.

Applications and Derivative Synthesis

The biological relevance of this compound derivatives is underscored by their structural similarity to antimicrobial and anticancer agents. Recent studies demonstrate:

  • Antimicrobial activity : Schiff base derivatives exhibit MIC values of 42–50 µM against Gram-positive pathogens.
  • Enzyme inhibition : Modifications at the naphthyl position enhance VEGFR-2 inhibition (IC50 = 0.098 µM).
  • Antimalarial potential : Quinoline-naphthalene hybrids show β-hematin inhibition comparable to chloroquine.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

N-(Naphthalen-2-yl)quinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. By binding to key proteins in this pathway, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

N-(4-Chlorobenzyl)pyridin-2-amine (Compound 20, )

  • Structure : Pyridine core with a 4-chlorobenzyl substituent.
  • Synthesis: Prepared via a known procedure with a 40% yield .
  • Biological Relevance: Used in FAK inhibition studies but with lower potency compared to bulkier quinoline derivatives .

7-Substituted 2-Aminoquinolines ()

  • Examples: N-((2-Aminoquinolin-7-yl)methyl)-N,N-dimethylbenzene-1,4-diamine trichloride (11): Melting point 216–218°C, synthesized via multistep protection/deprotection .
  • Key Differences: Hydrophilic substituents (e.g., dimethylamino groups) enhance solubility but may reduce membrane permeability compared to the hydrophobic naphthalene group.

N-(2-Chloro-4-methoxyphenyl)-N-(quinolin-2-yl)quinolin-2-amine (22, )

  • Structure: Bis-quinoline system with chloro and methoxy substituents.
  • Synthesis : Characterized by HRMS ([M + H]⁺: 249.1026) and IR spectroscopy (C=N stretch at 1636 cm⁻¹) .
  • Key Differences: The dual quinoline system may promote stronger intercalation with DNA but increases steric hindrance.

Functional Analogues

Thiazolo/Oxazoloquinolines ()

  • Examples: N-Propylthiazolo[4,5-c]quinolin-2-amine (10): Synthesized via microwave-assisted cyclization, yielding potent TLR7/8 agonists . N-Propyloxazolo[4,5-c]quinoline-2,4-diamine (13): Inactive in TLR assays, highlighting the critical role of sulfur in thiazolo derivatives .
  • Key Differences : Replacement of the amine-naphthalene group with fused heterocycles (thiazole/oxazole) modulates electronic properties and target specificity.

4-Anilinoquinazolines ()

  • Example: 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (9)
  • Structure : Quinazoline core with a triazole substituent.
  • Synthesis : Robust methodology for rapid library development .
  • Key Differences: Quinazoline scaffolds are preferred in kinase inhibitor design (e.g., EGFR inhibitors), whereas quinoline derivatives target broader pathways .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Extension: The naphthalene group in this compound likely enhances π-π stacking vs. smaller aryl groups (e.g., 4-chlorobenzyl in Compound 20) .
  • Hydrophilicity vs. Lipophilicity: Hydrophilic substituents (e.g., dimethylamino in ) improve solubility but may limit blood-brain barrier penetration compared to lipophilic naphthalene .
  • Heterocyclic Fusion : Thiazolo/oxazolo rings () introduce conformational rigidity critical for TLR binding, whereas the flexible amine linker in the target compound may favor kinase inhibition .

Q & A

Q. What are the most reliable synthetic routes for preparing N-(Naphthalen-2-yl)quinolin-2-amine?

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, similar to methods employed for analogous amines like N-benzylnaphthalen-1-amine (84% yield) . Alternatively, AgBF4-catalyzed C–H amination of quinoline derivatives with naphthalen-2-amine precursors has been reported, yielding structurally related compounds with NMR confirmation (e.g., N-(naphthalen-1-yl)quinolin-2-amine) . Key steps include optimizing reaction time (e.g., 10–12 hours) and stoichiometry (1:1.2 ratio of quinoline to amine).

Q. How is this compound characterized structurally?

1H and 13C NMR are critical for confirming connectivity and purity. For example, quinoline protons typically appear as doublets in δ 7.6–8.9 ppm, while naphthalene protons resonate at δ 7.1–7.8 ppm . Mass spectrometry (e.g., ESI-MS) verifies molecular weight (e.g., m/z 289.10 for related carboxamide derivatives) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) ensures absolute configuration determination .

Q. What are the key physicochemical properties of this compound?

While direct data for This compound is limited, analogs like 2-naphthalenamine exhibit a melting point of 108°C . Computational tools (e.g., NIST Chemistry WebBook) predict logP ~3.5 (hydrophobicity) and UV-Vis absorbance in 250–300 nm ranges due to aromatic conjugation .

Advanced Research Questions

Q. How can low yields in reductive amination syntheses be addressed?

Contradictions in yields (e.g., 84% vs. 98% for similar amines ) suggest sensitivity to substrate steric effects and catalyst loading . Strategies include:

  • Increasing Pd/NiO catalyst concentration (e.g., 1.5–2.0 wt%) .
  • Using polar aprotic solvents (e.g., DMSO) to enhance intermediate stability .
  • Employing excess amine (1.5 eq.) to drive equilibrium .

Q. What methodologies resolve discrepancies in crystallographic data validation?

Structural validation requires cross-referencing Hirshfeld surfaces and PLATON checks (e.g., for missed symmetry or twinning) . For example, SHELXPRO can interface with macromolecular refinement tools to resolve high-resolution ambiguities, especially for π-stacked aromatic systems .

Q. What are the potential pharmacological applications of this compound?

Quinoline-amine derivatives exhibit kinase inhibition (e.g., FAK and VEGFR3 targets) . This compound may act as a scaffold for:

  • Anticancer agents : By disrupting FAK-VEGF signaling pathways, as seen with related carboxamide derivatives .
  • Apoptosis inducers : Caspase-3 activation and PARP cleavage observed in analogs .

Q. How does this compound perform in optoelectronic applications?

While not directly studied, structural analogs like Compound D (8-(4-(4,6-di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinolone) show utility in organic light-emitting diodes (OLEDs) due to high electron mobility and thermal stability . Key parameters include HOMO/LUMO alignment (calculated via DFT) and thin-film morphology.

Q. What safety precautions are necessary given structural similarity to carcinogenic amines?

2-Naphthylamine derivatives are classified as Group 1 carcinogens . While This compound lacks direct toxicity data, researchers should:

  • Use gloveboxes for synthesis to avoid inhalation .
  • Monitor for trace impurities via HPLC-MS (detection limit ≤1 ppm) .

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